Cilofexor (formerly GS-9674) is a synthetic, non-steroidal small molecule belonging to the \"hammerhead\" class of compounds. [] It acts as a potent and selective agonist of the Farnesoid X Receptor (FXR). [, ] FXR, a nuclear receptor primarily found in the liver and intestines, plays a crucial role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammation. [, , ] Cilofexor's activation of FXR makes it a subject of significant interest in scientific research, particularly in the context of liver diseases like nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). [, , , , , , ]
Cilofexor was developed from earlier compounds targeting the farnesoid X receptor, specifically designed to improve safety profiles compared to steroidal agonists. It is classified as a selective non-steroidal farnesoid X receptor agonist, which influences bile acid synthesis and transport mechanisms in the liver .
Cilofexor's synthesis involves complex organic chemistry techniques aimed at constructing its unique molecular framework. The synthesis typically starts with the preparation of key intermediates through multi-step reactions involving various reagents and catalysts. The final steps often include purification processes such as recrystallization or chromatography to obtain cilofexor in high purity.
These methods ensure that cilofexor maintains its efficacy while minimizing potential side effects associated with other compounds targeting the same receptor .
Cilofexor's molecular formula is C₁₈H₁₈Cl₂N₂O₃, and its structure features a complex arrangement of rings and functional groups that confer its biological activity. The compound's three-dimensional conformation is critical for its interaction with the farnesoid X receptor.
The structural characteristics allow cilofexor to effectively modulate bile acid metabolism by acting as an agonist at the farnesoid X receptor .
Cilofexor undergoes several chemical reactions upon administration, primarily involving metabolic transformations in the liver. Key reactions include:
Cilofexor exerts its therapeutic effects primarily through activation of the farnesoid X receptor. This activation leads to several downstream effects:
These mechanisms collectively support cilofexor's potential in treating cholestatic liver diseases .
These properties are crucial for formulating cilofexor into effective therapeutic agents .
Cilofexor is primarily investigated for its applications in treating liver diseases such as:
The compound's ability to modulate bile acid metabolism positions it as a significant candidate for therapeutic interventions aimed at improving liver health .
Farnesoid X receptor (FXR), a nuclear receptor predominantly expressed in the liver and intestine, serves as the master regulator of bile acid (BA) homeostasis. Its activation suppresses BA synthesis via inhibition of cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in the classic BA pathway. This occurs through two mechanisms: (1) Hepatic FXR activation induces small heterodimer partner (SHP), which directly represses CYP7A1 transcription; and (2) Intestinal FXR activation stimulates fibroblast growth factor 19 (FGF19) secretion, which binds hepatic FGFR4/β-Klotho receptors to suppress CYP7A1 activity [1] [5]. FXR also promotes BA detoxification by upregulating bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), enhancing biliary excretion. Beyond BA regulation, FXR modulates lipid metabolism by reducing hepatic de novo lipogenesis, enhancing fatty acid β-oxidation, and improving insulin sensitivity via glycogen synthesis and gluconeogenesis repression [1] [9].
Cholestatic diseases like primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC) lack disease-modifying therapies. PSC, characterized by progressive biliary fibrosis, affects ~10/100,000 globally and carries high risks of cirrhosis and cholangiocarcinoma [8]. Ursodeoxycholic acid (UDCA), the first-line therapy for PBC, fails in 30–40% of patients, while high-dose UDCA worsened outcomes in PSC despite reducing alkaline phosphatase (ALP) [1] [6]. Non-alcoholic steatohepatitis (NASH), affecting 15–25% of NAFLD patients, involves hepatic steatosis, inflammation, and fibrosis, with no universally approved pharmacotherapy. Both conditions exhibit disrupted BA homeostasis, driving hepatotoxicity and fibrosis progression, underscoring the need for targeted FXR modulators [1] [8].
Cilofexor (GS-9674) is a potent nonsteroidal FXR agonist (EC~50~ = 43 nM) designed to overcome limitations of steroidal agonists like obeticholic acid (OCA). Its development rationale includes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7